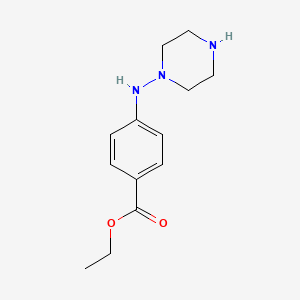
Ethyl 4-(piperazin-1-ylamino)benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-(piperazin-1-ylamino)benzoate is a chemical compound with the molecular formula C13H19N3O2. It is a derivative of benzoic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(piperazin-1-ylamino)benzoate typically involves the reaction of 4-aminobenzoic acid with piperazine in the presence of an esterifying agent such as ethyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: 4-aminobenzoic acid is reacted with piperazine in the presence of a suitable solvent (e.g., dichloromethane) and a base (e.g., triethylamine) to form the intermediate 4-(piperazin-1-ylamino)benzoic acid.
Step 2: The intermediate is then esterified using ethyl chloroformate to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product .
化学反应分析
Types of Reactions
Ethyl 4-(piperazin-1-ylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperazine derivatives.
科学研究应用
Ethyl 4-(piperazin-1-ylamino)benzoate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential as a ligand in biochemical assays.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
作用机制
The mechanism of action of Ethyl 4-(piperazin-1-ylamino)benzoate involves its interaction with specific molecular targets. In the context of its use as a local anesthetic, the compound binds to sodium ion channels on nerve membranes, reducing the passage of sodium ions and thereby blocking nerve impulse conduction. This results in a loss of local sensation without affecting consciousness .
相似化合物的比较
Ethyl 4-(piperazin-1-ylamino)benzoate can be compared with other similar compounds, such as:
Benzocaine: A local anesthetic with a similar benzoate structure but lacks the piperazine ring.
Procaine: Another local anesthetic with a similar mechanism of action but different structural features.
Tetracaine: A potent local anesthetic with a longer duration of action compared to benzocaine and procaine.
The uniqueness of this compound lies in its piperazine ring, which imparts distinct chemical and biological properties, making it a valuable compound for various applications .
属性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC 名称 |
ethyl 4-(piperazin-1-ylamino)benzoate |
InChI |
InChI=1S/C13H19N3O2/c1-2-18-13(17)11-3-5-12(6-4-11)15-16-9-7-14-8-10-16/h3-6,14-15H,2,7-10H2,1H3 |
InChI 键 |
PVMXFABPPYVKLQ-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C1=CC=C(C=C1)NN2CCNCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


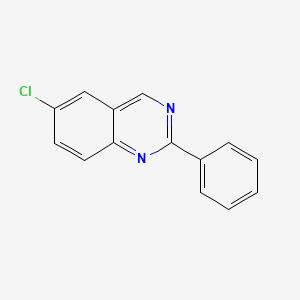
![1-(2-Methylnaphtho[1,2-b]thiophen-3-yl)ethan-1-one](/img/structure/B11867214.png)

![3-Phenyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11867222.png)
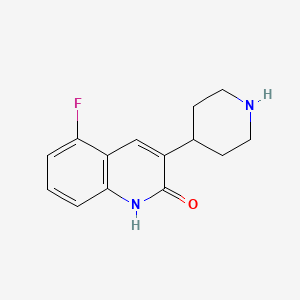
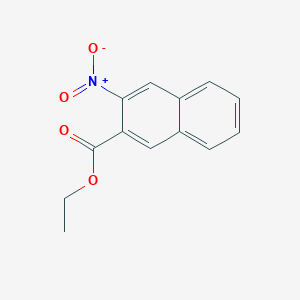

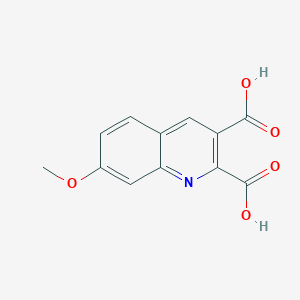
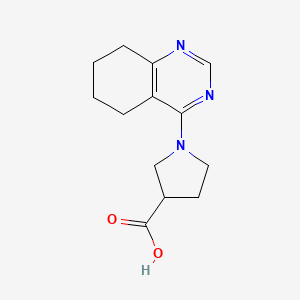

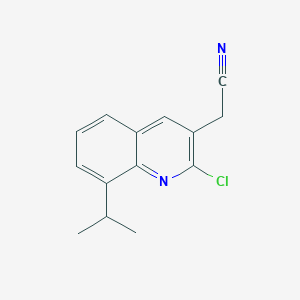
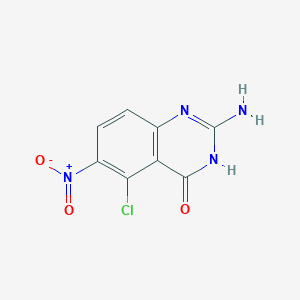
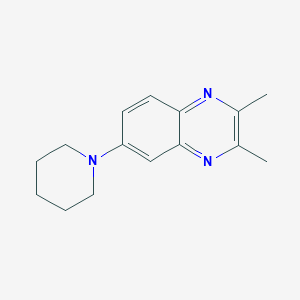
![6H-Purin-6-one, 1,9-dihydro-2-[(4-methylphenyl)amino]-](/img/structure/B11867273.png)
